molecular formula C11H10FN B7966590 (6-Fluoronaphthalen-1-yl)methanamine

(6-Fluoronaphthalen-1-yl)methanamine

Cat. No.: B7966590
M. Wt: 175.20 g/mol
InChI Key: WJDBKJWRSJUJAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoronaphthalen-1-yl)methanamine is an aromatic amine derivative featuring a naphthalene core substituted with a fluorine atom at position 6 and a primary amine group (-CH₂NH₂) at position 1. Its molecular formula is C₁₁H₁₀FN, with a molecular weight of 175.21 g/mol. The fluorine substituent introduces electron-withdrawing effects, influencing the compound’s electronic properties, solubility, and reactivity. This compound is of interest in medicinal chemistry due to the naphthalene scaffold’s ability to engage in π-π stacking interactions and the fluorine atom’s role in enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

(6-fluoronaphthalen-1-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FN/c12-10-4-5-11-8(6-10)2-1-3-9(11)7-13/h1-6H,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDBKJWRSJUJAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)F)C(=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: (6-Fluoronaphthalen-1-yl)methanamine can be synthesized through several methods. One common approach involves the reaction of 6-fluoronaphthalene with formaldehyde and ammonia under acidic conditions to introduce the aminomethyl group. Another method includes the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 6-fluoronaphthalene is coupled with an aminomethyl-containing reagent in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include continuous flow reactors to maintain consistent reaction conditions and reduce the risk of side reactions.

Chemical Reactions Analysis

Types of Reactions: (6-Fluoronaphthalen-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form 1-(aminomethyl)-6-fluoronaphthalene derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines or nitriles, while reduction can produce various aminomethyl derivatives.

Scientific Research Applications

(6-Fluoronaphthalen-1-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism by which (6-Fluoronaphthalen-1-yl)methanamine exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with various biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of (6-Fluoronaphthalen-1-yl)methanamine, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Properties
This compound C₁₁H₁₀FN 175.21 Fluoro at C6, primary amine at C1 Potential pharmaceutical intermediate
1-Naphthalenemethanamine C₁₁H₁₁N 157.21 Primary amine at C1, no fluorine Organic synthesis intermediate
R-(+)-1-(Naphthyl)ethylamine C₁₂H₁₃N 171.24 Ethylamine chain, R-configuration methyl Chiral resolving agent
2-(7-Methoxynaphthalen-1-yl)ethanamine hydrochloride C₁₃H₁₅NO·HCl 241.73 Methoxy at C7, ethylamine, HCl salt Enhanced water solubility
1-(6-Fluoro-1-methyl-1H-benzodiazol-2-yl)methanamine C₉H₁₀FN₃ 179.19 Benzodiazol ring, fluoro at C6, methyl group Unspecified biological activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.